molecular formula C18H18N6O B2817947 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034302-79-7

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2817947
CAS No.: 2034302-79-7
M. Wt: 334.383
InChI Key: RAUPHUMVRDQQPY-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Biological Activity

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone (CAS Number: 2034302-79-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6OC_{18}H_{18}N_{6}O with a molecular weight of 334.4 g/mol. The structure features a pyrazole ring linked to a pyrimidine derivative, which is known to influence its biological properties.

PropertyValue
Molecular FormulaC18H18N6OC_{18}H_{18}N_{6}O
Molecular Weight334.4 g/mol
CAS Number2034302-79-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, derivatives containing pyrazole rings have shown significant activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

In a comparative study, compounds derived from pyrazole exhibited zones of inhibition ranging from moderate to high against these pathogens, suggesting that the structural features of pyrazole derivatives enhance their antimicrobial efficacy .

Antifungal Activity

The antifungal properties of similar compounds have also been documented. Studies indicate that pyrazole-based compounds can inhibit the growth of phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, certain derivatives showed over 50% inhibition at concentrations of 100 µg/mL, outperforming established fungicides .

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that they can act as apoptosis inducers in cancer cells, potentially providing therapeutic avenues for treating malignancies. The mechanism often involves the modulation of signaling pathways related to inflammation and cell death .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of pyrazole derivatives were synthesized and screened for antimicrobial activity.
    • Results indicated that specific substitutions on the pyrazole ring significantly enhanced activity against E. coli and S. aureus.
    • The most effective compounds had halogen substitutions on the phenyl ring .
  • Antifungal Screening :
    • A subset of compounds was tested against several fungal strains.
    • Compounds demonstrated varying degrees of antifungal activity, with some achieving MIC values as low as 31.25 μg/mL against A. niger .
  • Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory properties revealed that certain pyrazole derivatives could inhibit pro-inflammatory cytokines in vitro.
    • This suggests potential applications in treating inflammatory diseases .

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-23-16(10-15(22-23)13-6-3-2-4-7-13)17(25)24-11-14(12-24)21-18-19-8-5-9-20-18/h2-10,14H,11-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUPHUMVRDQQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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